(S)-(-)-α-Methylbenzylamine
(S)-(-)-α-Methylbenzylamine
(1S)-1-phenylethanamine is the (S)-enantiomer of 1-phenylethanamine. It is a conjugate base of a (1S)-1-phenylethanaminium. It is an enantiomer of a (1R)-1-phenylethanamine.
Brand Name:
Vulcanchem
CAS No.:
2627-86-3
VCID:
VC0022561
InChI:
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m0/s1
SMILES:
CC(C1=CC=CC=C1)N
Molecular Formula:
C8H11N
Molecular Weight:
121.18 g/mol
(S)-(-)-α-Methylbenzylamine
CAS No.: 2627-86-3
Reference Standards
VCID: VC0022561
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
CAS No. | 2627-86-3 |
---|---|
Product Name | (S)-(-)-α-Methylbenzylamine |
Molecular Formula | C8H11N |
Molecular Weight | 121.18 g/mol |
IUPAC Name | (1S)-1-phenylethanamine |
Standard InChI | InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m0/s1 |
Standard InChIKey | RQEUFEKYXDPUSK-ZETCQYMHSA-N |
Isomeric SMILES | C[C@@H](C1=CC=CC=C1)N |
SMILES | CC(C1=CC=CC=C1)N |
Canonical SMILES | CC(C1=CC=CC=C1)N |
Description | (1S)-1-phenylethanamine is the (S)-enantiomer of 1-phenylethanamine. It is a conjugate base of a (1S)-1-phenylethanaminium. It is an enantiomer of a (1R)-1-phenylethanamine. |
Synonyms | (αS)-α-Methyl-benzenemethanamine; (-)-α-Phenethylamine; (S)-1-Amino-1-phenylethane; |
PubChem Compound | 75818 |
Last Modified | Nov 11 2021 |
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